Chk1 Inhibition Potency: Moderate Affinity Distinguishes SB-218078 from Sub-Nanomolar and Nanomolar Competitors
SB-218078 inhibits Chk1-mediated phosphorylation of cdc25C with an IC50 of 15 nM [1]. This potency is intermediate among structurally distinct Chk1 inhibitors: CHIR-124 achieves sub-nanomolar inhibition (IC50 0.3 nM), AZD7762 is approximately 3-fold more potent (IC50 5 nM), while UCN-01 shows comparable potency (IC50 11 nM) [2][3][4]. PF-477736 exhibits substantially higher affinity (Ki 0.49 nM) [5].
| Evidence Dimension | Chk1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | CHIR-124: 0.3 nM; AZD7762: 5 nM; UCN-01: 11 nM; PF-477736: Ki 0.49 nM |
| Quantified Difference | SB-218078 is 50-fold less potent than CHIR-124, 3-fold less potent than AZD7762, equipotent to UCN-01, and 30-fold less potent than PF-477736 |
| Conditions | Cell-free kinase assay measuring Chk1 phosphorylation of cdc25C peptide; comparable assay formats across cited studies |
Why This Matters
The 15 nM IC50 of SB-218078 provides a moderate potency that may be preferable in experimental systems where complete Chk1 suppression is undesirable or where sub-nanomolar inhibitors produce confounding off-target effects at higher concentrations.
- [1] Jackson JR, et al. Cancer Res. 2000;60(3):566-72. View Source
- [2] Tse AN, et al. Clin Cancer Res. 2007;13(2 Pt 1):591-602. View Source
- [3] Qiu Z, et al. Table 1: CHK1 Inhibitors. Radiother Oncol. 2018. View Source
- [4] Busby EC, et al. Cancer Res. 2000;60(8):2108-12. View Source
- [5] Blasina A, Hallin J, Chen E, Arango ME, Kraynov E, Register J, Grant S, Ninkovic S, Chen P, Nichols T, O'Connor P, Anderes K. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1. Mol Cancer Ther. 2008 Aug;7(8):2394-404. View Source
